molecular formula C13H13NO3 B3055265 2-(3,4-Dimethoxyphenyl)pyridin-3-ol CAS No. 63688-36-8

2-(3,4-Dimethoxyphenyl)pyridin-3-ol

Cat. No. B3055265
CAS RN: 63688-36-8
M. Wt: 231.25 g/mol
InChI Key: JFDJCKRMLIGDHB-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxyphenyl)pyridin-3-ol” is a chemical compound with the molecular formula C13H13NO3 . It is related to pyrazoline derivatives, which are heterocyclic chemical compounds with a natural or synthetic origin .

Scientific Research Applications

  • Photophysical and Electrochemical Properties : The study of new compounds related to 2-(3,4-Dimethoxyphenyl)pyridin-3-ol has led to insights into their photophysical and electrochemical properties. These compounds exhibit strong UV-Visible bands attributed to intramolecular charge transfer and show emission bands upon excitation, indicating potential applications in photonic and electronic devices (Golla et al., 2020).

  • Crystal Structure Analysis : Research on derivatives of 2-(3,4-Dimethoxyphenyl)pyridin-3-ol has contributed to understanding crystal structures and intramolecular interactions. This knowledge is crucial in the development of materials with specific structural properties (Grabowski et al., 2004).

  • Self-Association Studies : Studies have shown that derivatives of 2-(3,4-Dimethoxyphenyl)pyridin-3-ol can self-associate in both solid state and solution, which is significant for understanding molecular interactions and designing functional materials (Lomas et al., 2007).

  • Synthesis of Ruthenium Complexes : Research on synthesizing ruthenium complexes containing a pendent catechol ring derived from 2-(3,4-Dimethoxyphenyl)pyridin-3-ol has implications in the field of coordination chemistry, potentially leading to new catalytic or electronic applications (O'Brien et al., 2004).

  • Tautomerism Studies : The study of tautomerism in compounds related to 2-(3,4-Dimethoxyphenyl)pyridin-3-ol has implications in medicinal chemistry, as understanding tautomeric forms can influence the design and synthesis of pharmaceuticals (Davoodnia et al., 2011).

  • Synthesis of Antiproliferative Agents : Compounds analogous to 2-(3,4-Dimethoxyphenyl)pyridin-3-ol have been synthesized and evaluated as antiproliferative agents, indicating potential applications in cancer research and therapy (Chitti et al., 2019).

  • Optoelectronic Device Applications : Research on the physical, spectral, and thermal properties of dimethoxy substituted chalcone related to 2-(3,4-Dimethoxyphenyl)pyridin-3-ol suggests applications in high-temperature optical device applications (Menezes et al., 2020).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-6-5-9(8-12(11)17-2)13-10(15)4-3-7-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDJCKRMLIGDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401705
Record name 2-(3,4-dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)pyridin-3-ol

CAS RN

63688-36-8
Record name 2-(3,4-dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3,4-Dimethoxybenzoyl)furan (764.0 g, 3.28 moles, described in Example 2) is heated at 140° C in an autoclave in the presence of concentrated ammonium hydroxide (7 liters) and methanol (6 liters) for 17 hours. The mixture is cooled and concentrated to 4 liters. Methylene chloride (3 liters) is added and the mixture is extracted with 8N aqueous sodium hydroxide (500 ml). The aqueous extract is washed with methylene chloride. Ice is added to the aqueous phase followed by 6N hydrochloric acid to bring the pH between 7.5-7.0. The brown precipitate is collected, dried and milled to give the title compound, mp 150°-155° C.
Quantity
764 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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